molecular formula C15H17Cl2NO3 B088914 Dicurin CAS No. 14415-49-7

Dicurin

Cat. No. B088914
CAS RN: 14415-49-7
M. Wt: 330.2 g/mol
InChI Key: CNALNNVHNPSQEZ-UHFFFAOYSA-N
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Description

Dicurin is a chemical compound that has shown great potential in scientific research as it has been found to have significant biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Dicurin is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. For example, Dicurin has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.

Biochemical And Physiological Effects

Dicurin has been found to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. Additionally, Dicurin has been found to have antioxidant properties, which could be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Dicurin in lab experiments is its versatility. It has been shown to have a range of effects in different cell types and organisms, making it a valuable tool for researchers. Additionally, Dicurin is relatively easy to synthesize, which makes it more accessible than other compounds with similar properties.
However, there are also some limitations to using Dicurin in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts. Additionally, Dicurin has been found to have some toxicity in certain cell types, which could limit its use in some experiments.

Future Directions

There are many potential future directions for research on Dicurin. One area of interest is the development of new drugs based on its structure and properties. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, research on the toxicity of Dicurin in different cell types and organisms could help to identify potential limitations and inform its use in future experiments.
Conclusion
In conclusion, Dicurin is a promising compound with a range of potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its properties and potential applications.

Synthesis Methods

Dicurin is synthesized through a multi-step process that involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,4-dichlorophenylhydrazine in the presence of a catalyst. This reaction leads to the formation of a key intermediate, which is then converted to Dicurin through further reactions.

Scientific Research Applications

Dicurin has been extensively studied for its potential applications in various scientific fields. It has been found to have anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. Additionally, Dicurin has been shown to have antioxidant and anti-inflammatory effects, which could be beneficial in the treatment of various diseases.

properties

CAS RN

14415-49-7

Product Name

Dicurin

Molecular Formula

C15H17Cl2NO3

Molecular Weight

330.2 g/mol

IUPAC Name

8-[bis(2-chloroethyl)aminomethyl]-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C15H17Cl2NO3/c1-10-8-14(20)21-15-11(10)2-3-13(19)12(15)9-18(6-4-16)7-5-17/h2-3,8,19H,4-7,9H2,1H3

InChI Key

CNALNNVHNPSQEZ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN(CCCl)CCCl)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN(CCCl)CCCl)O

Other CAS RN

14415-49-7

synonyms

4-methyl-7-hydroxy-8-methylenebis(beta-chloroethyl)aminocoumarin
dicourol
dicurin
dicurin hydrochloride

Origin of Product

United States

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